molecular formula C10H11F3N2O2 B7976649 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide

Cat. No.: B7976649
M. Wt: 248.20 g/mol
InChI Key: BHPZNSZHHVDBDS-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide is an organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields. The presence of the trifluoromethoxy group imparts significant stability and lipophilicity to the compound, making it valuable in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino and benzamide groups can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: A precursor in the synthesis of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide.

    N-ethyl-4-(trifluoromethoxy)benzamide: Lacks the amino group but shares similar structural features.

    3-Amino-4-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.

Uniqueness

This compound is unique due to the combination of its trifluoromethoxy, amino, and benzamide groups. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

3-amino-N-ethyl-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPZNSZHHVDBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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